molecular formula C17H28N2 B7869320 Benzyl[2-(piperidin-4-yl)ethyl](propan-2-yl)amine

Benzyl[2-(piperidin-4-yl)ethyl](propan-2-yl)amine

Cat. No.: B7869320
M. Wt: 260.4 g/mol
InChI Key: RBCOAPNNCZCRDS-UHFFFAOYSA-N
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Description

Benzyl2-(piperidin-4-yl)ethylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-(piperidin-4-yl)ethylamine typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives to form piperidine, which can then be further modified . Cyclization reactions and multicomponent reactions are also employed to create substituted piperidines .

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation and cyclization processes. These methods are optimized for high yield and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(piperidin-4-yl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Benzyl2-(piperidin-4-yl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl2-(piperidin-4-yl)ethylamine involves its interaction with specific molecular targets. Piperidine derivatives often interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Benzyl2-(piperidin-4-yl)ethylamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

IUPAC Name

N-benzyl-N-(2-piperidin-4-ylethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-15(2)19(14-17-6-4-3-5-7-17)13-10-16-8-11-18-12-9-16/h3-7,15-16,18H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCOAPNNCZCRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1CCNCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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